N-(Pyridin-4-yl)-cinnamamide
Description
Historical Context and Significance of the Cinnamamide (B152044) Scaffold in Drug Discovery
The cinnamamide scaffold, a core structure in a multitude of organic compounds, has long been a subject of interest in medicinal chemistry. researchgate.netnih.gov Derived from cinnamic acid, a naturally occurring compound found in plants, the cinnamamide framework serves as a versatile template for the development of new therapeutic agents. researchgate.netashdin.commdpi.com The inherent biological activities of cinnamic acid and its derivatives, coupled with the numerous possibilities for chemical modification, have established the cinnamamide scaffold as a "privileged structure" in drug design. researchgate.netnih.gov
Historically, compounds containing the cinnamamide moiety have been recognized for their diverse pharmacological potential. researchgate.netnih.gov This has led to the development of several marketed drugs, including Cinromide, an antiepileptic agent, Piplartine, an anticancer drug, and Tranilast, used for treating bronchial asthma and allergic rhinitis. ashdin.comashdin.com The success of these established drugs has fueled further research into synthetic cinnamamides, broadening the scope of their potential therapeutic applications. ashdin.comashdin.com The ability of the cinnamamide scaffold to interact with various biological targets through hydrophobic, dipolar, and hydrogen bonding interactions makes it a valuable starting point for designing novel molecules with optimized pharmacological profiles. nih.gov
Overview of Pharmacological Relevance of Cinnamamide Structures
The cinnamamide nucleus is a key component in a wide array of natural and synthetic molecules that exhibit significant biological and pharmacological properties. researchgate.net Research has consistently demonstrated the broad-spectrum activity of cinnamamide derivatives, making them a focal point in the quest for new treatments for various diseases. researchgate.netnih.gov
The pharmacological relevance of these structures is extensive, with documented activities including:
Anticancer: Cinnamamide derivatives have shown promise as anticancer agents, with some compounds exhibiting significant antiproliferative efficacy against various cancer cell lines. researchgate.netekb.eg
Anti-inflammatory: Numerous cinnamamide derivatives have been reported to possess potent anti-inflammatory properties. researchgate.netashdin.comashdin.com
Antimicrobial and Antiviral: The cinnamamide scaffold is a component of compounds with demonstrated antibacterial, antifungal, and antiviral activities. researchgate.netnih.gov
Central Nervous System (CNS) Disorders: Derivatives have shown therapeutic potential in animal models for a range of CNS disorders, exhibiting anticonvulsant, antidepressant, and neuroprotective properties. nih.govresearchgate.net
Other Activities: The pharmacological profile of cinnamamides also extends to antidiabetic, antioxidant, antimalarial, and antitubercular activities. researchgate.netashdin.comnih.gov
This wide range of biological activities underscores the importance of the cinnamamide scaffold as a versatile platform for the design and synthesis of new drug candidates. researchgate.net
Specific Focus on N-(Pyridin-4-yl)-cinnamamide in Contemporary Research
In recent years, this compound has emerged as a compound of particular interest within the broader class of cinnamamide derivatives. Contemporary research has increasingly focused on its potential as a modulator of specific biological targets, most notably histone deacetylases (HDACs). ekb.egnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are considered important targets for cancer therapy. nih.govwiley.com
The incorporation of the pyridine (B92270) ring into the cinnamamide structure is a key feature of this compound. The pyridine moiety can influence the compound's physicochemical properties, such as solubility and its ability to interact with biological targets. frontiersin.org Research has shown that replacing other ring systems with a pyridine can impact the cellular activity of these compounds. ekb.eg Specifically, the 4-pyridyl group in this compound is being investigated for its role in the binding and inhibition of specific HDAC isoforms.
Studies have explored the synthesis and biological evaluation of various N-substituted cinnamamide derivatives, with the pyridyl-containing compounds often demonstrating interesting activity profiles. nih.gov The focus of current research is to understand the structure-activity relationships of these molecules to design more potent and selective inhibitors for therapeutic intervention.
Research Scope and Objectives for the this compound Class
The primary research objective for the class of compounds represented by this compound is the development of novel therapeutic agents, with a significant focus on their potential as histone deacetylase (HDAC) inhibitors for cancer treatment. nih.govwiley.com Researchers are actively designing and synthesizing new analogs to improve their potency and selectivity for specific HDAC isoforms. ekb.egnih.gov
A key goal is to elucidate the structure-activity relationships (SAR) within this class of compounds. nih.gov This involves systematically modifying the chemical structure of this compound and evaluating the impact of these changes on biological activity. For instance, studies have investigated how substitutions on the pyridine ring or the cinnamoyl moiety affect HDAC inhibition and antiproliferative activity against cancer cells. ekb.eg
Furthermore, the research scope extends to exploring other potential therapeutic applications beyond cancer. Given the broad pharmacological profile of cinnamamides, there is interest in evaluating this compound and its derivatives for other conditions, such as inflammatory diseases and neurodegenerative disorders. nih.govacs.org The overarching aim is to identify lead compounds with promising efficacy and favorable pharmacological properties for further preclinical and clinical development. researchgate.net
Interactive Data Table: Biological Activity of Select Cinnamamide Derivatives
The following table summarizes the reported biological activities of various cinnamamide derivatives from different research studies.
| Compound Name | Target/Activity | Reported IC50/ED50 | Source |
| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Mushroom Tyrosinase (monophenolase) | 36.98 ± 1.07 µM | nih.gov |
| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Mushroom Tyrosinase (diphenolase) | 146.71 ± 16.82 µM | nih.gov |
| HDAC Inhibitor XVII | HDAC8 | 27 nM | sigmaaldrich.com |
| HDAC Inhibitor XVII | HDAC1/3 | 3.0 µM | sigmaaldrich.com |
| Compound 7e (belinostat analog) | pan-HDAC | 11.5 nM | nih.gov |
| Compound 40 (N-hydroxycinnamamide-based) | HDAC1 | 0.92 µM | ekb.eg |
| Ricolinostat | HDAC6 | 4.7 nM | ekb.eg |
| N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride | scPTZ test | 39 mg/kg | researchgate.net |
| N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride | 6-Hz test | 36 mg/kg | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-phenyl-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H12N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11H,(H,15,16,17) |
InChI Key |
DGOCCFYFFJOZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
General Synthetic Routes for N-Substituted Cinnamamide (B152044) Derivatives
The creation of the amide linkage in N-substituted cinnamamide derivatives is most commonly achieved through amidation reactions. These reactions typically involve the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by an amine.
A primary and widely utilized method for synthesizing N-substituted cinnamamides is the reaction of a cinnamic acid derivative with an amine. To enhance the reactivity of the cinnamic acid, it is often converted to a more electrophilic species, such as cinnamoyl chloride.
Cinnamic acid can be transformed into cinnamoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) nih.govrsc.org. The resulting cinnamoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to form the corresponding cinnamamide. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to the reaction mixture to neutralize the hydrochloric acid byproduct ashdin.comnih.gov.
Alternatively, direct amidation of cinnamic acid can be achieved without the isolation of the acyl chloride intermediate. This is facilitated by the use of coupling agents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields researchgate.net.
While the acylation of amines with cinnamic acid or its activated derivatives remains the most common approach, alternative strategies for cinnamamide synthesis have been developed. These methods often offer advantages in terms of milder reaction conditions, improved functional group tolerance, or unique reactivity.
One such alternative is the enzyme-catalyzed amidation of cinnamate (B1238496) esters. For instance, Lipozyme® TL IM has been effectively used to catalyze the synthesis of cinnamamides from methyl cinnamates and various phenylethylamines in a continuous-flow microreactor setup mdpi.com. This biocatalytic approach presents a greener alternative to traditional chemical methods.
Other modern synthetic methods include photocatalyst-promoted C–N bond cleavage of tertiary amines and visible-light-mediated reductive transamidation of nitro compounds, which offer novel pathways to cinnamamides under mild conditions nih.govbeilstein-journals.org. Additionally, the use of reagents like methyltrimethoxysilane (B3422404) (MTM) or amine–borane complexes can facilitate the direct amidation of cinnamic acid nih.gov.
Synthesis of N-(Pyridin-4-yl)-cinnamamide and its Direct Precursors
The synthesis of the target compound, this compound, directly applies the general principles of amidation. The key precursors for this synthesis are a cinnamic acid derivative and 4-aminopyridine (B3432731).
The most straightforward approach involves the reaction of cinnamoyl chloride with 4-aminopyridine. In a typical procedure, cinnamoyl chloride, prepared from cinnamic acid and a chlorinating agent like thionyl chloride, is reacted with 4-aminopyridine in an appropriate solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). A base, for example, triethylamine or pyridine, is used to scavenge the HCl generated during the reaction.
Alternatively, direct coupling of cinnamic acid with 4-aminopyridine can be accomplished using standard peptide coupling reagents. For instance, a mixture of cinnamic acid and 4-aminopyridine can be treated with a carbodiimide (B86325) reagent (e.g., EDC) and an activating agent (e.g., HOBt) in a suitable solvent like dimethylformamide (DMF) to yield this compound.
Structural Modifications and Analog Design Principles
The this compound scaffold serves as a versatile template for the design and synthesis of a multitude of analogs. Structural modifications are typically focused on two main regions of the molecule: the phenyl ring of the cinnamoyl moiety and the heterocyclic amine component.
The phenyl ring of the cinnamoyl group is a prime target for substitution to explore structure-activity relationships. A wide array of electron-donating and electron-withdrawing groups can be introduced at various positions (ortho, meta, and para) of the phenyl ring. This is generally achieved by starting with the appropriately substituted cinnamic acid.
The following interactive table provides examples of N-aryl cinnamamide derivatives with different substituents on the phenyl ring, along with their reported synthetic yields.
| Compound ID | N-Aryl Group | Phenyl Ring Substituent(s) | Yield (%) | Reference |
| 1a | 4-chlorophenyl | None | 63 | mdpi.com |
| 1c | 4-methoxyphenyl | None | 65 | mdpi.com |
| 1d | 4-ethoxyphenyl | None | 64 | mdpi.com |
| 1e | 4-cyanophenyl | None | 21 | mdpi.com |
| 2d | 4-hydroxyphenyl | 4-Fluoro | 74 | nih.gov |
| 2a | Phenyl | 4-Fluoro | 67 | nih.gov |
| 4c | (E)-2-(4-hydroxybenzylidene)hydrazinyl | 4-Fluoro | 73 | nih.gov |
| 4d | (E)-2-(4-methylbenzylidene)hydrazinyl | 4-Fluoro | 60 | nih.gov |
| Q1 | Benzothiazol-2-yl | 2-Hydroxy | 85 | nih.gov |
| Q2 | Benzothiazol-2-yl | 3-Hydroxy | 82 | nih.gov |
| Q3 | Benzothiazol-2-yl | 4-Hydroxy | 89 | nih.gov |
| Q4 | Benzothiazol-2-yl | 4-Acetoxy | 92 | nih.gov |
| Q5 | Benzothiazol-2-yl | 2-Methoxy | 83 | nih.gov |
| Q6 | Benzothiazol-2-yl | 3-Methoxy | 86 | nih.gov |
| Q7 | Benzothiazol-2-yl | 4-Methoxy | 91 | nih.gov |
| Q8 | Benzothiazol-2-yl | 3,4-Dimethoxy | 93 | nih.gov |
| Q9 | Benzothiazol-2-yl | 3,4,5-Trimethoxy | 95 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Replacing the pyridin-4-yl group with other heterocyclic amines is a common strategy to explore the impact of the heterocyclic ring on the compound's properties. A variety of nitrogen-containing heterocycles, such as thiazole, benzothiazole, pyrimidine, and others, can be incorporated by reacting their corresponding amino derivatives with cinnamic acid or its activated forms.
The following interactive table showcases examples of cinnamamide derivatives incorporating different heterocyclic moieties.
| Compound ID | Heterocyclic Moiety | Phenyl Ring Substituent(s) | Yield (%) | Reference |
| 7a | 4-phenylthiazol-2-yl | None | 85 | rsc.org |
| 8a | 4-phenylthiazol-2-yl | 2-Chloro | 78 | rsc.org |
| 8b | 4-phenylthiazol-2-yl | 3-Chloro | 82 | rsc.org |
| 8c | 4-phenylthiazol-2-yl | 4-Chloro | 88 | rsc.org |
| 8d | 4-phenylthiazol-2-yl | 2-Fluoro | 75 | rsc.org |
| 8f | 4-phenylthiazol-2-yl | 4-Fluoro | 90 | rsc.org |
| 8g | 4-phenylthiazol-2-yl | 2-Methyl | 81 | rsc.org |
| 8h | 4-phenylthiazol-2-yl | 4-Methyl | 86 | rsc.org |
| 8i | 4-phenylthiazol-2-yl | 2-Methoxy | 79 | rsc.org |
| 8j | 4-phenylthiazol-2-yl | 4-Methoxy | 89 | rsc.org |
| 8k | 4-phenylthiazol-2-yl | 2-Nitro | 72 | rsc.org |
| 8l | 4-phenylthiazol-2-yl | 4-Nitro | 80 | rsc.org |
| 8m | 4-phenylthiazol-2-yl | 2,4-Dichloro | 85 | rsc.org |
| 8n | 4-phenylthiazol-2-yl | 3,4-Dimethoxy | 91 | rsc.org |
| 6 | Imidazolone with N-(pyrimidin-2-yl)benzenesulphonamoyl | 4-Fluoro | 74 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Modifications of the Amide Linker and Alkyl Chains
The structural versatility of this compound allows for a range of modifications to its amide linker and potential alkyl substituents. These derivatization strategies are pivotal for modulating the compound's physicochemical properties and biological activity. While direct N-alkylation of this compound is not extensively documented, analogous synthetic routes for related compounds, such as N-alkyl-N-(pyridin-2-yl)hydroxylamines, provide a viable template for such modifications.
One established method for N-alkylation involves a four-step sequence commencing with a suitable N-protected hydroxylamine. This process includes deprotonation followed by an S(_N)2 reaction with an alkyl halide to introduce the desired alkyl chain. Subsequent deprotection steps yield the N-alkylated product. This methodology could potentially be adapted for the N-alkylation of this compound, thereby allowing for the introduction of various alkyl groups to the amide nitrogen.
Furthermore, the synthesis of substituted N-phenyl cinnamamide derivatives offers insights into the modification of the amide portion of the molecule. These syntheses are often achieved by reacting cinnamoyl chloride with a substituted aniline (B41778) in the presence of a base like triethylamine. This approach suggests that a variety of substituted pyridin-4-amines could be utilized to generate a library of N-(substituted-pyridin-4-yl)-cinnamamides.
The direct C-4 alkylation of the pyridine ring itself is another avenue for derivatization, although it presents unique challenges in heterocyclic chemistry. Historically, achieving regioselective C-4 alkylation of pyridines has been difficult, often requiring pre-functionalized starting materials to avoid mixtures of isomers. However, recent advancements, such as the use of a maleate-derived blocking group, have enabled more controlled Minisci-type decarboxylative alkylation at the C-4 position. This could potentially be applied to a precursor of this compound to introduce alkyl chains onto the pyridine ring.
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Synthetic Approach | Potential Reagents | Anticipated Outcome |
| Amide Nitrogen | N-alkylation | Alkyl halides | Introduction of various alkyl chains to the amide linker. |
| Pyridine Ring (Nitrogen) | N-activation and subsequent reaction | Triazinyl salts, aldehydes | Formation of 4-alkylpyridines via dearomatized intermediates. |
| Pyridine Ring (Carbon) | Regioselective C-H alkylation | Carboxylic acids, silver nitrate, ammonium (B1175870) persulfate | Direct introduction of alkyl groups at the C-4 position of the pyridine ring. |
Chemoenzymatic Synthesis Approaches for Cinnamamides
Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of cinnamamides. These approaches leverage the high selectivity and efficiency of enzymes, often under milder reaction conditions, to construct the characteristic amide bond.
A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (Novozym® 435) and Lipozyme® TL IM for the amidation of cinnamic acid derivatives. In one such approach, cinnamoyl esters are reacted with various amines in the presence of the lipase to yield the corresponding cinnamamides. This biocatalytic method has been successfully employed in the synthesis of a range of cinnamamide derivatives.
A highly efficient method for the synthesis of cinnamamides has been developed using Lipozyme® TL IM in a continuous-flow microreactor system. mdpi.com This approach utilizes methyl cinnamates and phenylethylamines as substrates, offering several advantages over traditional chemical synthesis, which often relies on condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) in organic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). mdpi.com
The enzymatic process is characterized by a short residence time of 40 minutes and mild reaction temperatures of 45 °C. mdpi.com These conditions not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by reducing energy consumption and avoiding the use of hazardous reagents. The enzyme's specificity also minimizes the formation of byproducts, simplifying the purification process. The versatility of this chemoenzymatic approach allows for the use of a variety of amines, paving the way for the synthesis of a diverse library of cinnamamide derivatives. mdpi.com
Another chemoenzymatic strategy involves an adenylating enzyme-mediated mechanism. This method utilizes the first adenylation domain of tyrocidine synthetase 1 to activate amino acids, which then undergo nucleophilic substitution by primary or secondary amines to form the amide bond. This approach has demonstrated broad substrate flexibility and offers a direct route to amide bond formation with reduced waste generation.
Table 2: Comparison of Synthetic Approaches for Cinnamamides
| Parameter | Traditional Chemical Synthesis | Chemoenzymatic Synthesis (Lipozyme® TL IM) |
| Catalyst/Reagent | Condensing agents (e.g., DCC, EEDQ) | Immobilized lipase (Lipozyme® TL IM) |
| Reaction Temperature | Often requires heating or cooling | Mild (e.g., 45 °C) mdpi.com |
| Reaction Time | Can be several hours | Short (e.g., 40 minutes) mdpi.com |
| Solvents | DMF, THF, pyridine mdpi.com | Less hazardous solvents can be used |
| Byproducts | Stoichiometric amounts of byproducts | Minimal byproducts |
| Environmental Impact | Higher potential for pollution and waste | More environmentally friendly |
Advanced Spectroscopic and Structural Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like N-(Pyridin-4-yl)-cinnamamide. researchgate.netcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. core.ac.uksemanticscholar.org
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The protons of the cinnamoyl moiety, including the phenyl ring and the vinylic protons (–CH=CH–), would appear in the aromatic/olefinic region (typically δ 6.5-8.5 ppm). The trans-configuration of the double bond is confirmed by a large coupling constant (J ≈ 15 Hz) between the two vinylic protons. The protons on the pyridine (B92270) ring would also resonate in the downfield region, with characteristic shifts and splitting patterns reflecting their positions relative to the nitrogen atom. The amide proton (–NH–) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield (δ 160-170 ppm). Carbons of the phenyl and pyridine rings, as well as the vinylic carbons, would resonate in the δ 110-150 ppm range. The specific chemical shifts are determined by the electronic environment of each carbon. nih.gov
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. mdpi.comnih.gov
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in the spin systems of the phenyl, vinyl, and pyridine moieties. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. core.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide NH | 8.0 - 9.0 | br s (broad singlet) |
| Pyridine H-2, H-6 | 8.4 - 8.6 | d (doublet) |
| Pyridine H-3, H-5 | 7.5 - 7.7 | d (doublet) |
| Cinnamoyl Phenyl H | 7.2 - 7.6 | m (multiplet) |
| Vinylic H (β to C=O) | 7.6 - 7.8 | d (doublet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 164 - 168 |
| Pyridine C-4 | 145 - 148 |
| Pyridine C-2, C-6 | 150 - 152 |
| Pyridine C-3, C-5 | 114 - 116 |
| Vinylic C (β to C=O) | 140 - 143 |
| Vinylic C (α to C=O) | 120 - 123 |
| Cinnamoyl Phenyl C (ipso) | 134 - 136 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds at specific frequencies. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. nih.gov
N-H Stretching: A distinct absorption band for the amide N-H stretch is expected in the region of 3300-3500 cm⁻¹. The position and shape of this peak can provide information about hydrogen bonding. libretexts.org
C=O Stretching: The amide carbonyl (C=O) group gives rise to a strong, sharp absorption band, typically between 1650 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C=C Stretching: Vibrations from the carbon-carbon double bonds in the vinyl group and the aromatic rings (phenyl and pyridine) will appear in the 1450-1650 cm⁻¹ region. libretexts.org
C-H Stretching: Aromatic and vinylic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (if present) would be just below 3000 cm⁻¹.
N-H Bending: The amide N-H bend typically appears around 1550-1640 cm⁻¹.
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations, which can be used for definitive identification by comparison with a reference spectrum. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic/Vinylic | C-H Stretch | 3000 - 3100 | Medium |
| Amide | C=O Stretch | 1650 - 1680 | Strong |
| Alkene/Aromatic | C=C Stretch | 1450 - 1650 | Medium-Variable |
| Amide | N-H Bend | 1550 - 1640 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. vanderbilt.edu In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. For this compound (molecular formula C₁₄H₁₂N₂O), the calculated monoisotopic mass is approximately 224.09 Da.
High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the molecular formula. nih.gov The spectrum would show a prominent peak for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion can break apart into smaller, characteristic fragment ions. For this compound, plausible fragmentation pathways could include:
Cleavage of the amide bond, leading to fragments corresponding to the cinnamoyl cation (m/z 131) and the 4-aminopyridine (B3432731) radical cation (m/z 94) or their variants.
Loss of a phenyl group from the cinnamoyl moiety.
Fragmentation of the pyridine ring.
Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. nih.govekb.eg
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Formula |
|---|---|---|
| 224 | Molecular Ion [M]⁺ | [C₁₄H₁₂N₂O]⁺ |
| 131 | Cinnamoyl cation | [C₉H₇O]⁺ |
| 103 | Styryl cation | [C₈H₇]⁺ |
| 94 | 4-Aminopyridine radical cation | [C₅H₆N₂]⁺ |
X-ray Crystallography for Solid-State Structural and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, an X-ray crystal structure analysis would reveal:
Molecular Conformation: It would confirm the trans geometry of the C=C double bond and the conformation of the amide linkage (likely trans as well). It would also determine the relative orientations of the phenyl and pyridyl rings. researchgate.net
Intermolecular Interactions: The analysis would elucidate how the molecules pack in the solid state, identifying key intermolecular forces such as hydrogen bonds (e.g., between the amide N-H of one molecule and the amide C=O or pyridine nitrogen of another) and π-π stacking interactions between the aromatic rings. mdpi.comresearchgate.net These interactions are crucial for understanding the material's solid-state properties.
Crystal System: The analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and space group, providing fundamental crystallographic data. mdpi.comresearchgate.net
Data from related cinnamamide (B152044) structures, such as N-(3-nitrophenyl)cinnamamide, show they often crystallize in monoclinic space groups like P2₁/n, with molecular packing dominated by N–H···O hydrogen bonds and π–π stacking. mdpi.comresearchgate.net
Table 5: Crystallographic Parameters Typically Determined by X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the isolation and purity assessment of synthesized this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound. A solution of the compound is passed through a column (stationary phase) under high pressure. A detector (e.g., UV-Vis) monitors the eluent. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >99%). HPLC can also be used on a larger scale (preparative HPLC) for the final purification step.
Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can be used for purity analysis. The compound is vaporized and passed through a column. GC is often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the compound and any potential impurities. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid method used to monitor the progress of a chemical reaction and for preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developed in a suitable solvent system. A pure compound should appear as a single spot.
These methods are crucial for ensuring that the characterized material is a single, pure substance, which is a prerequisite for accurate spectroscopic analysis and any subsequent biological or material science studies. researchgate.net
Investigation of Biological Activities and Molecular Mechanisms
Anticancer and Antiproliferative Research
While comprehensive cytotoxicity profiling specifically for N-(Pyridin-4-yl)-cinnamamide is not widely available in published literature, research on structurally related cinnamamide (B152044) derivatives provides context for the potential of this chemical class. For instance, studies on other N-substituted cinnamamides have demonstrated varied antiproliferative activities across different cancer cell lines. One study synthesized a series of novel N-(4-phenylthiazol-2-yl) cinnamamide derivatives and evaluated their effects. researchgate.net The most potent of these compounds, analogue 8f , showed excellent inhibitory activity against K562 (leukemia), Bel7402 (liver cancer), A549 (lung cancer), and Jurkat (T-cell leukemia) cells, with IC₅₀ values ranging from nanomolar to sub-micromolar concentrations. researchgate.net Specifically, it inhibited Jurkat cells with an IC₅₀ value of 0.035 μM without apparent toxicity in non-cancerous cells. researchgate.net Another study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives found moderate cytotoxic activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. mdpi.com
These findings highlight the general potential of the cinnamamide scaffold in anticancer research, although direct data for this compound is not specified in these studies.
The precise molecular targets of this compound are not extensively documented. However, research into its chemical class points toward several key pathways involved in cancer progression.
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy, particularly for HR+/HER2- breast cancer. nih.govnih.gov CDK4/6 inhibitors work by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase. nih.govmdpi.com While this compound itself is not highlighted as a leading CDK4/6 inhibitor, compounds with similar structural motifs, such as the pyridine (B92270) ring, are common in potent CDK4/6 inhibitors. encyclopedia.pubmdpi.com For example, the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has been identified as a highly potent and selective inhibitor of CDK4/6. mdpi.com This suggests that the pyridinyl moiety present in this compound is relevant for interaction with kinase targets, though specific inhibitory data against CDK4/6 for this exact compound is not available.
Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1 (APE1/Ref-1) is a multifunctional protein critical to the base excision repair (BER) pathway, which corrects DNA damage from oxidative stress. nih.govnih.gov It also functions as a redox regulator for numerous transcription factors involved in cancer cell proliferation and survival, such as AP-1, NF-κB, and p53. nih.gov The dual roles of APE1/Ref-1 in DNA repair and redox signaling make it an attractive target for cancer therapy. nih.gov At present, there are no specific studies in the reviewed literature that investigate or confirm the modulation of the APE1/Ref-1 enzyme by this compound.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. While various cinnamamide derivatives have been explored as tubulin polymerization inhibitors, specific data demonstrating that this compound interferes with this process is not available in the current body of literature. Research into other heterocyclic compounds has shown that they can bind to the colchicine (B1669291) site on tubulin, leading to microtubule destabilization. nih.gov
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that can expel a wide range of chemotherapy drugs from cancer cells, leading to multidrug resistance (MDR). mdpi.com Inhibition of P-gp is a strategy to reverse MDR and restore cancer cell sensitivity to cytotoxic agents. nih.gov A variety of compounds containing pyridine and dihydropyridine (B1217469) scaffolds have been synthesized and evaluated as P-gp inhibitors. nih.gov These agents can increase the intracellular accumulation of chemotherapy drugs in resistant cell lines. nih.gov However, specific research confirming this compound as a P-gp inhibitor has not been identified.
Cellular Mechanism of Action Studies (e.g., cell cycle arrest, apoptosis induction)
While specific studies detailing the cell cycle arrest and apoptosis induction mechanisms of this compound were not prominent in the reviewed literature, extensive research on the broader class of cinnamide derivatives demonstrates significant activity in these areas. These compounds are recognized for their ability to interfere with cancer cell proliferation by disrupting the cell cycle and initiating programmed cell death.
For instance, studies on various cinnamic acid esters and amides have shown significant cytotoxic effects against several human cancer cell lines, including cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), and malignant melanoma (Fem-x). researchgate.net The mechanism underlying this cytotoxicity is linked to the induction of cell death and inhibition of cell growth. researchgate.net Further research on a novel fluorinated cinnamide derivative, (Z)-4-(4-(4-fluorobenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide, revealed that it could arrest the cell cycle in the G1 phase in HepG2 liver cancer cells. nih.gov This compound also markedly increased the percentage of cells undergoing both early and late apoptosis, from 2.5% in control cells to 55.5% in treated cells, suggesting it triggers the intrinsic apoptotic pathway. nih.gov
Similarly, cinnamic acid itself has been shown to inhibit DNA synthesis and induce apoptosis in human melanoma cells (HT-144), leading to an increase in the population of hypodiploid cells, which is a marker of apoptosis. nih.gov These findings indicate that the cinnamamide scaffold is a promising backbone for the development of agents that can modulate critical cellular pathways involved in cancer progression. The presence of the pyridine ring, another common moiety in pharmacologically active compounds, may further enhance or modify this activity.
Enzyme Inhibition Studies
The this compound structure combines features known to interact with various enzyme active sites. Research into related compounds has revealed inhibitory activity against several classes of enzymes, including cholinesterases, succinate (B1194679) dehydrogenase, alpha-glucosidase, and Rho-associated protein kinase 1.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Both the pyridine and cinnamamide moieties are present in known cholinesterase inhibitors.
While direct data on this compound is scarce, studies on related structures are informative. A series of cinnamic acid-tryptamine hybrids were evaluated as dual cholinesterase inhibitors. nih.gov Among them, (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide was the most potent AChE inhibitor, whereas (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide was the most effective against BChE. nih.gov This demonstrates the potential of the cinnamamide core in designing such inhibitors.
Furthermore, pyridine derivatives have been extensively studied as cholinesterase inhibitors. researchgate.netmdpi.com A series of pyridine derivatives featuring a carbamic function showed potent, low-micromolar inhibitory activity against human AChE (hAChE) and BChE (hBChE). nih.gov This suggests that the N-(pyridin-4-yl) portion of the target compound could contribute significantly to binding within the cholinesterase active site.
Table 1: Cholinesterase Inhibitory Activity of Cinnamamide and Pyridine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | AChE | 11.51 | nih.gov |
| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide | BChE | 1.95 | nih.gov |
| Pyridine Carbamate Derivative 8 | hAChE | 0.153 | nih.gov |
| Pyridine Carbamate Derivative 11 | hBChE | 0.828 | nih.gov |
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a key target for fungicides. semanticscholar.orgnih.gov A number of commercial fungicides, known as SDHIs, act by inhibiting this enzyme. semanticscholar.org
Research has shown that the N-(pyridin-4-yl)amide moiety is a highly effective pharmacophore for SDH inhibition. A novel series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as potential SDH inhibitors. acs.org Several of these compounds exhibited excellent antifungal activity against phytopathogenic fungi such as Gibberella zea and Fusarium oxysporum. acs.org The most potent compounds demonstrated strong inhibition of the SDH enzyme, with IC₅₀ values superior to the commercial fungicide penthiopyrad. acs.org Molecular docking studies confirmed that these compounds bind effectively within the enzyme's active site. acs.org This provides strong evidence that the this compound scaffold may possess similar SDH-inhibiting properties relevant for agricultural applications.
Table 2: Antifungal and SDH Inhibitory Activity of N-(pyridin-4-yl) Carboxamide Derivatives
| Compound | Target Organism/Enzyme | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Derivative 7a | Gibberella zea | EC₅₀ | 1.8 | acs.org |
| Derivative 7c | Fusarium oxysporum | EC₅₀ | 1.5 | acs.org |
| Derivative 7f | Phytophthora infestans | EC₅₀ | 6.8 | acs.org |
| Derivative 7f | SDH Enzyme | IC₅₀ | 6.9 | acs.org |
| Penthiopyrad (Standard) | SDH Enzyme | IC₅₀ | 223.9 | acs.org |
Inhibition of α-glucosidase, an intestinal enzyme responsible for carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes. nih.gov The cinnamamide scaffold has been identified as a promising starting point for designing α-glucosidase inhibitors.
A study focused on suitably substituted cinnamamides found that their inhibitory activity was highly dependent on the nature of the substituents, with many derivatives displaying IC₅₀ values greater than the standard drug, acarbose (B1664774). researchgate.net Another investigation of trans-cinnamamide derivatives also reported higher α-glucosidase inhibitory activity compared to acarbose. researchgate.net More recent research on a series of twenty synthetic cinnamamide-related molecules identified several compounds with potent inhibition, with IC₅₀ values ranging from 0.63 to 1.29 µM, which was superior to acarbose (IC₅₀ = 2.05 µM). researchgate.net These findings highlight the potential of the cinnamamide structure, as found in this compound, to serve as a basis for developing new α-glucosidase inhibitors.
Table 3: Alpha-Glucosidase Inhibitory Activity of Cinnamamide Derivatives
| Compound Class/Derivative | IC₅₀ Range (µM) | Reference |
|---|---|---|
| Nitrofurazone-related cinnamamides (compounds 2, 4, 6, 7) | 0.63 - 1.29 | researchgate.net |
| Substituted cinnamamides | 44.43 - 91.14 | researchgate.net |
| Acarbose (Standard) | 2.05 | researchgate.net |
Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular functions, and its inhibition is a therapeutic target for cardiovascular diseases, among other conditions. researchgate.netnih.gov The N-(4-pyridyl) moiety is a key structural feature in several known ROCK inhibitors.
The compound (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, known as Y-27632, is a well-characterized and specific inhibitor of Rho-kinase. nih.gov Its structure, centered on an N-(4-pyridyl)amide group, bears a resemblance to this compound. Furthermore, a patent review of ROCK inhibitors noted that compounds with a 4-pyridine substitution were generally more potent than their 3-pyridine counterparts. semanticscholar.org This suggests that the specific arrangement in this compound is favorable for potential ROCK inhibition. While direct enzymatic assays on this specific compound are needed, the existing data on structurally similar molecules indicate a plausible role as a ROCK inhibitor.
Antimicrobial Research
The cinnamamide and pyridine scaffolds are independently recognized for their antimicrobial properties. nih.govmdpi.com Their combination in a single molecule, this compound, suggests potential for activity against a range of microbial pathogens.
Studies on synthetic cinnamides have demonstrated their efficacy as both antibacterial and antifungal agents. One investigation of nineteen synthetic cinnamides and cinnamates identified several bioactive compounds. nih.gov For example, 4-isopropylbenzylcinnamide was the most potent antibacterial agent in the series, with a Minimum Inhibitory Concentration (MIC) of 458.15 µM against Staphylococcus aureus. nih.gov In another study, a series of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed high inhibitory activity against Gram-positive cocci, including Staphylococcus and Enterococcus species, with MIC values in the low range of 1–8 µg/mL. mdpi.com These results underscore the potential of the cinnamamide core as an effective antimicrobial pharmacophore.
Table 4: Antimicrobial Activity of Representative Cinnamamide Derivatives
| Compound | Target Microorganism | MIC | Reference |
|---|---|---|---|
| 4-isopropylbenzylcinnamide | S. aureus | 458.15 µM | nih.gov |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus spp. | 1-4 µg/mL | mdpi.com |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Enterococcus spp. | 1-4 µg/mL | mdpi.com |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Cinnamic acid derivatives have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov The mechanism of action for cinnamaldehyde (B126680), a related compound, is believed to involve the inhibition of the cell division protein FtsZ. nih.gov The antibacterial activity of pyridine compounds is also well-documented, with various derivatives showing efficacy against a spectrum of bacterial pathogens. nih.govmdpi.com For instance, certain pyridine derivatives have shown potent activity against S. aureus and E. coli. nih.gov
Table 1: Antibacterial Activity of Selected Cinnamamide and Pyridine Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Cinnamaldehyde Analogs | Acinetobacter baumannii (MIC: 32 µg/mL for 4-bromophenyl substituted analog) | Escherichia coli | nih.gov |
| N-alkylated Pyridine Salts | Staphylococcus aureus (MIC: 56 ± 0.5% inhibition at 100 µg/mL) | Escherichia coli (MIC: 55 ± 0.5% inhibition at 100 µg/mL) | nih.gov |
| Cinnamic Acid Derivatives | Staphylococcus aureus, Enterococcus species (MIC: 1–4 µg/mL for some derivatives) | Low activity against Escherichia coli | mdpi.com |
Note: The data presented in this table is for cinnamamide and pyridine derivatives, not for this compound specifically.
Antifungal Activities Against Pathogenic Fungi
Specific data on the antifungal activities of this compound against pathogenic fungi could not be located in the reviewed literature. However, the broader class of cinnamamide derivatives has been the subject of numerous studies for their fungicidal properties. nih.govnih.govresearchgate.net
Research has shown that various cinnamamide derivatives exhibit moderate to high activity against a range of plant pathogenic fungi. nih.govresearchgate.net For example, in one study, several novel cinnamamide derivatives showed significant inhibition ratios against Rhizoctonia solani. nih.gov The structural features of these derivatives, such as the presence of a chlorine atom on the pyridine ring, were found to influence their antifungal efficacy. nih.gov Some synthetic cinnamates and cinnamamides have been shown to interact with ergosterol (B1671047) in the fungal plasma membrane, leading to fungal cell death. nih.govmdpi.com
Table 2: Antifungal Activity of Selected Cinnamide Derivatives
| Derivative | Pathogenic Fungi | Inhibition | Reference |
|---|---|---|---|
| Novel Cinnamide Derivatives (e.g., 11a, 11l) | Rhizoctonia solani | Up to 90% inhibition at 50 μg/mL | nih.gov |
| 4-isopropylbenzylcinnamide (18) | Candida albicans, Candida tropicalis | MIC = 1832.62 µM | mdpi.com |
| 4-isopropylbenzylcinnamide (18) | Candida glabrata, Aspergillus flavus, Penicillium citrinum | MIC = 916.31 µM | mdpi.com |
Note: This table presents data for cinnamamide derivatives, as specific data for this compound is not available.
Antitubercular Activity against Mycobacterium tuberculosis
There is no specific information available in the surveyed literature regarding the antitubercular activity of this compound. However, the cinnamamide and pyridine moieties are present in various compounds that have been investigated for their efficacy against Mycobacterium tuberculosis. nih.govmdpi.comderpharmachemica.com
For instance, a study on novel imidazo[1,2-a]pyridine (B132010) amide-cinnamamide hybrids revealed that some of these compounds displayed promising activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) as low as 4 μg/mL. nih.govmdpi.com Another study on 2,4-disubstituted pyridine derivatives demonstrated significant bactericidal activity against M. tuberculosis located intracellularly within human macrophages. frontiersin.org These findings suggest that the combination of pyridine and cinnamamide structures could be a promising scaffold for the development of new antitubercular agents.
Table 3: Antitubercular Activity of Related Hybrid Compounds
| Compound Class | Strain | MIC | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine amide-cinnamamide Hybrids (e.g., 11e, 11k) | M. tuberculosis H37Rv | 4 µg/mL | nih.gov |
| N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives | M. tuberculosis H37Rv | Not specified | semanticscholar.org |
| 4-Substituted picolinohydrazonamides | M. tuberculosis | < 1 µg/mL | frontiersin.org |
Note: The data in this table is for compounds containing pyridine and cinnamamide moieties, not specifically for this compound.
Antileishmanial Activity
Specific studies on the antileishmanial activity of this compound are not found in the available literature. However, research on cinnamic acid derivatives has shown potential against Leishmania species. nih.gov
A study evaluating a series of cinnamic acid derivatives against Leishmania infantum found that several compounds exhibited antileishmanial activity. nih.gov For example, N-(4-isopropylbenzyl)cinnamamide was identified as a potent agent with a high selectivity index for the parasite over mammalian cells. nih.gov While this provides a rationale for investigating other cinnamamide derivatives, direct evidence for this compound is currently lacking.
Inhibition of Biofilm Formation
No direct research on the inhibition of biofilm formation by this compound has been identified. The ability of microorganisms to form biofilms contributes significantly to their resistance to antimicrobial agents. nih.govmdpi.com
Studies on related compounds, such as cinnamaldehyde and its derivatives, have demonstrated antibiofilm activities. nih.gov These compounds have been shown to reduce biofilm formation by pathogenic bacteria by interfering with bacterial adhesion and the production of extracellular polymeric substances. nih.gov N-alkylated pyridine-based organic salts have also been reported to inhibit biofilm formation in S. aureus and E. coli. nih.gov The mechanisms behind biofilm inhibition often involve the disruption of quorum sensing, the signaling pathways that bacteria use to coordinate collective behaviors. nih.gov
Investigation of Antimicrobial Mechanism of Action (e.g., membrane disruption)
The specific antimicrobial mechanism of action for this compound has not been elucidated in the available scientific literature. For the broader class of cinnamamides and related compounds, several mechanisms have been proposed. nih.gov
One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. nih.gov Cinnamic acid and its derivatives are thought to exert their antimicrobial effects through plasma membrane disruption, leading to leakage of intracellular components and cell death. nih.gov Other proposed mechanisms include damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov For some antifungal cinnamamides, direct interaction with ergosterol in the fungal cell membrane has been observed. mdpi.com
Antioxidant Activity Assessment
There is a lack of specific data on the antioxidant activity of this compound. However, cinnamic acid and its derivatives are well-known for their antioxidant properties. mdpi.comnih.govmdpi.com
The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The presence of a phenolic hydroxyl group and the conjugated double bond in the cinnamic acid structure are believed to contribute to their ability to scavenge free radicals. mdpi.com Various studies have synthesized and evaluated the antioxidant potential of different cinnamamide derivatives, with some showing considerable radical scavenging and antioxidant action. mdpi.comnih.gov
Table 4: Antioxidant Activity of Selected Cinnamic Acid Derivatives
| Compound/Derivative | Assay | IC50 / Activity | Reference |
|---|---|---|---|
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivative (16f) | DPPH | 310.50 ± 0.73 µg/mL | mdpi.com |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivative (17d) | DPPH | 574.41 ± 1.34 µg/mL | mdpi.com |
| Cinnamic acid-morpholine derivative (4) | Lipid Peroxidation Inhibition | IC50 = 15 µM | nih.gov |
Note: This table shows antioxidant activity for various cinnamic acid derivatives, as specific data for this compound is unavailable.
Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical, ABTS)
Direct experimental data on the free radical scavenging activity of this compound using DPPH, hydroxyl radical, or ABTS assays was not found in the reviewed literature. However, the broader class of cinnamamide derivatives has been a subject of antioxidant studies.
Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are often evaluated using common in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging tests mdpi.com. For instance, a study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives demonstrated antioxidant capabilities in both DPPH and ABTS assays, although the potency varied based on the specific substitutions on the molecule mdpi.com. Another study on hydroxycinnamoyl amino acid amides also reported significant DPPH scavenging activity researchgate.net. The antioxidant capacity of these compounds is generally attributed to their chemical structure, which can donate hydrogen atoms to neutralize free radicals mdpi.com.
Mechanistic Insights into Antioxidant Action
Specific mechanistic studies detailing the antioxidant action of this compound are not available in the current body of literature. However, research on related structures, such as N-phenyl cinnamamide derivatives, offers potential insights. These related compounds have been shown to protect liver cells from oxidative stress by activating the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway mdpi.com. Activation of Nrf2 leads to the upregulation of antioxidant response element (ARE)-driven genes, which increases the synthesis of endogenous antioxidants like glutathione (B108866) mdpi.com. This mechanism involves the compound acting as a Michael acceptor, a feature present in the cinnamamide core, which can trigger the Nrf2 signaling cascade mdpi.com. The pyridine moiety itself is a component of crucial redox molecules like NAD(H) and NADP(H), which are central to cellular redox homeostasis, though this is distinct from a direct free-radical scavenging mechanism semanticscholar.org.
Anti-inflammatory Properties
In Vitro Anti-inflammatory Assays (e.g., Protein Denaturation, HRBC Membrane Stabilization)
There is no specific information available from the reviewed sources regarding the in vitro anti-inflammatory activity of this compound as measured by protein denaturation or human red blood cell (HRBC) membrane stabilization assays.
These assays are standard preliminary tests for anti-inflammatory potential. The inhibition of protein denaturation is relevant because the denaturation of tissue proteins is a key feature of inflammatory diseases rjptonline.orgsciforum.net. The HRBC membrane stabilization assay is used to assess a compound's ability to protect cell membranes from lysis induced by hypotonic or heat stress, which is analogous to the stabilization of lysosomal membranes that release inflammatory mediators nih.govjchr.org. While cinnamamide derivatives are generally reported to possess anti-inflammatory properties, specific data for the title compound in these particular assays is not documented in the available literature researchgate.net.
Neuroactive and Other Biological Effects
Anticonvulsant Activity
While direct evidence for the anticonvulsant activity of this compound is not specified in the searched literature, the cinnamamide scaffold is a well-established pharmacophore for anticonvulsant activity researchgate.netnih.gov. Numerous derivatives of cinnamamide have been synthesized and evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests mdpi.comresearchgate.net. These studies have established that the N-(3-aryl-2-propenoyl)amido moiety is a key structural feature for anticonvulsant properties mdpi.com. Modifications to the amide substituent and the phenyl ring have been extensively explored to optimize this activity mdpi.com. The presence of a heterocyclic ring, such as pyridine, is also a feature in many neuroactive compounds, suggesting that this compound is a rational candidate for such activity, though specific testing is required for confirmation.
Modulation of Cellular Signaling Pathways
Specific studies on the modulation of cellular signaling pathways by this compound could not be identified. However, research into related cinnamamide derivatives provides some indications of potential biological targets. For example, certain N-phenyl cinnamamide derivatives have been identified as activators of the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses mdpi.com. In a different context, cinnamamide derivatives bearing a 4-hydroxypiperidine (B117109) moiety have been shown to act as inhibitors of carbonyl reductase 1 (CBR1) nih.gov. This inhibition can enhance the efficacy of anticancer drugs like doxorubicin (B1662922) in cancer cells and protect cardiomyocytes from drug-induced toxicity nih.gov. These examples highlight that the cinnamamide backbone can be tailored to interact with specific cellular pathways, but the precise effects of the N-(pyridin-4-yl) substitution remain to be investigated.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
Detailed research findings on the TRPV1 antagonistic activity of this compound are not available in the current scientific literature. Consequently, no data tables on this specific biological activity can be generated.*
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural motifs of a compound influence its biological efficacy. For the N-(pyridin-4-yl)-cinnamamide scaffold, SAR analyses have focused on modifications of the cinnamoyl and pyridinyl moieties.
The biological activity of cinnamamide (B152044) derivatives is significantly modulated by the nature, position, and electronic properties of substituents on both the phenyl and the N-aryl rings. Studies on various N-arylcinnamamides have shown that lipophilic and electron-withdrawing substituents are often beneficial for activity. researchgate.net For instance, the introduction of halogen atoms, such as chlorine or trifluoromethyl (CF₃) groups, can enhance antibacterial activity. nih.govresearchgate.net The position of these substituents is critical; substitutions at the meta-positions (position 3 and 5) of the anilide ring by these lipophilic, electron-withdrawing groups have been found to be particularly favorable. researchgate.net
The electronic properties of these substituents influence the molecule's ability to interact with biological targets. An increase in the electron-withdrawing nature of the anilide portion of the molecule has been correlated with increased activity against certain bacterial strains like S. aureus. mdpi.com This suggests that modulating the electron density of the rings is a key strategy for optimizing biological function. mdpi.com
While much of the available research focuses on the N-phenyl ring, the principles can be extended to the N-pyridinyl ring of this compound. The nitrogen atom in the pyridine (B92270) ring already alters the electronic properties compared to a benzene ring, enhancing aqueous solubility and the ability to form hydrogen bonds. nih.gov General SAR studies on pyridine derivatives have shown that the presence of methoxy (-OCH₃) or hydroxyl (-OH) groups can enhance antiproliferative activity, whereas bulky groups or halogens may lead to a decrease in activity. nih.gov
Table 1: Effect of Substituent Electronic Properties on Biological Activity of Cinnamamide Analogs
| Substituent Group | Electronic Property | General Effect on Activity | Example Compound Class |
|---|---|---|---|
| -CF₃, -Cl | Electron-Withdrawing | Often increases antimicrobial activity | N-arylcinnamamides |
| -OCH₃, -OH | Electron-Donating | Can enhance antiproliferative activity | Pyridine Derivatives |
| -CN | Electron-Withdrawing | Can modulate Nrf2 activation | N-phenylcinnamamides |
| Bulky Groups | Steric Hindrance | Often decreases antiproliferative activity | Pyridine Derivatives |
Modifying the core heterocyclic structure is a common strategy in drug design known as bioisosteric replacement. This involves substituting one ring system for another to improve potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity.
In the context of this compound, replacing the pyridine ring with other heterocyclic systems or the phenyl ring of the cinnamoyl group can have a profound impact on efficacy. For example, studies on related compounds have shown that replacing the phenyl group with other rings like 2-pyridinyl or 2-furanyl can increase certain biological activities. mdpi.com The introduction of a 2-aminothiophene moiety has been explored to create novel cinnamamide derivatives with anti-inflammatory and antioxidant properties. ashdin.comashdin.com
The pyridine ring itself is a crucial component. However, its bioisosteric replacement has been investigated to enhance desired properties. Strategies have included replacing the pyridine nitrogen with a 'C-CN' unit to create a benzonitrile, which can mimic the hydrogen-bond accepting ability of the pyridine. researchgate.net Other replacements, such as using a 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, have been shown to enhance activity in certain contexts. nih.govrsc.org Saturated scaffolds, like 3-azabicyclo[3.1.1]heptane, have also been successfully used as pyridine mimetics, leading to significant improvements in physicochemical properties such as solubility and metabolic stability. chemrxiv.org These studies highlight the versatility of the cinnamamide scaffold and the potential for tuning its activity by modifying its heterocyclic components. nih.gov
The cinnamamide core contains an α,β-unsaturated double bond, which can exist as either an E (trans) or Z (cis) isomer. The vast majority of synthesized and studied cinnamamide derivatives, including those with a pyridyl group, are the (2E)-isomers. This is largely due to the greater thermodynamic stability of the trans configuration, which minimizes steric hindrance. The planarity and rigidity conferred by the (E)-double bond are considered crucial for establishing effective interactions with target proteins.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and related derivatives, several key pharmacophoric features have been identified through extensive SAR and computational studies.
The essential components of the cinnamamide pharmacophore generally include:
An Aromatic Ring (from the cinnamoyl moiety): This group often engages in hydrophobic and π-π stacking interactions within the target's binding pocket.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker is a crucial hydrogen bond acceptor.
A Hydrogen Bond Donor: The N-H group of the amide linker acts as a vital hydrogen bond donor.
An α,β-Unsaturated System: The conjugated double bond provides conformational rigidity and participates in electronic interactions.
A Heterocyclic Ring (the pyridyl group): The pyridine ring serves multiple roles. It can act as a hydrogen bond acceptor via its nitrogen atom and participate in aromatic interactions. nih.gov
Three-dimensional QSAR and pharmacophore modeling studies on cinnamamides and pyridyl-containing compounds have further refined this model. researchgate.net For a series of pyrazolopyridine analogues, a five-point pharmacophore model (AHHRR) identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for potent inhibitory activity. nih.gov The aromatic rings were shown to engage in π-π stacking with phenylalanine and histidine residues in the target's active site. nih.gov These models confirm that the spatial arrangement of these key features is paramount for effective ligand-target binding.
Computational Chemistry Approaches
Computational chemistry, particularly molecular docking, has become an indispensable tool for understanding and predicting how ligands like this compound interact with their biological targets at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. actascientific.com For this compound derivatives, docking studies have provided valuable insights into their binding modes with various protein targets, such as kinases and enzymes. nih.gov
These simulations frequently reveal specific key interactions that stabilize the ligand-protein complex. Common interactions observed for cinnamamide and pyridine-containing inhibitors include:
Hydrogen Bonding: The amide N-H and carbonyl oxygen are frequently involved in hydrogen bonds with amino acid residues in the active site. For example, in studies of related inhibitors, hydrogen bonds were observed with hinge region residues like methionine or with catalytic residues like lysine and aspartic acid. nih.govnih.gov
π-π Stacking: The aromatic phenyl ring and the pyridine ring often form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or histidine within the binding pocket. nih.govmdpi.com
Hydrophobic Interactions: The nonpolar parts of the molecule establish favorable hydrophobic contacts with corresponding regions of the target protein.
For instance, docking studies of cinnamamide derivatives into the active site of histone deacetylases (HDACs) predicted that the carbonyl oxygen points towards a critical Zn²⁺ ion, while the phenyl ring is positioned for π-π stacking with nearby phenylalanine residues. mdpi.comresearchgate.net Similarly, docking of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds into Rho-associated kinase 1 (ROCK1) showed crucial hydrogen bond formation with the hinge loop residue Met156 and the catalytic Lys105. nih.gov These computational predictions align well with SAR data and help rationalize the observed biological activities, guiding the design of new, more potent analogues.
Table 2: Summary of Common Ligand-Target Interactions for Pyridyl-Cinnamamide Scaffolds from Docking Studies
| Type of Interaction | Molecular Feature of Ligand | Interacting Amino Acid Residues (Examples) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Amide N-H, Amide C=O, Pyridine-N | Met, Lys, Asp, Gln, Tyr | nih.govnih.gov |
| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, His | nih.govmdpi.com |
| Hydrophobic Interactions | Alkyl chains, Aromatic rings | Val, Leu, Ile, Ala | nih.gov |
| Metal Ion Coordination | Carbonyl Oxygen | Zn²⁺ (in metalloenzymes) | mdpi.com |
Molecular Docking Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Affinities
Computational docking studies have been employed to predict how this compound and its derivatives fit into the active sites of various enzymes, particularly histone deacetylases (HDACs) and sirtuins. These studies reveal that the cinnamamide moiety can act as a scaffold that positions the pyridin-4-yl group to interact with specific regions of the protein's binding pocket. The predicted binding modes often suggest that the molecule adopts a conformation that allows for optimal interaction with key amino acid residues. The binding affinity, a measure of the strength of the interaction, is calculated based on scoring functions that estimate the free energy of binding. For derivatives of this compound, these predicted affinities are often used to rank and prioritize compounds for synthesis and biological testing.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of the this compound-protein complex is largely determined by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The pyridinyl nitrogen atom and the amide group of this compound are key hydrogen bond acceptors and donors. Docking studies have shown that the pyridinyl nitrogen can form a crucial hydrogen bond with the backbone amide of specific amino acid residues within the target protein's active site. The amide group can also participate in hydrogen bonding, further anchoring the ligand in place.
| Interaction Type | Key Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Pyridinyl Nitrogen | Backbone Amides (e.g., Phe, Gly) |
| Hydrogen Bonding | Amide Group | Polar Residues (e.g., Ser, Thr, Asp) |
| Hydrophobic Interactions | Phenyl Ring | Nonpolar Residues (e.g., Leu, Ile, Val) |
| Hydrophobic Interactions | Pyridine Ring | Aromatic Residues (e.g., Phe, Tyr, Trp) |
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations track the movements of atoms and molecules, providing insights into the stability of the complex and any conformational changes that may occur upon binding.
Assessment of Ligand-Protein Complex Stability
MD simulations are used to assess the stability of the predicted binding pose of this compound. A key metric used in this assessment is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value over the course of the simulation, indicating that the ligand remains bound in a consistent orientation within the active site. These simulations have been used to confirm the stability of the binding modes predicted by docking for cinnamamide-based inhibitors.
Conformational Changes and Water Molecule Dynamics
MD simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. The flexibility of the cinnamamide linker allows the molecule to adapt its shape to fit optimally within the binding pocket. The protein may also undergo induced-fit adjustments to accommodate the ligand. Furthermore, these simulations can shed light on the role of water molecules in the binding process. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds that contribute to the stability of the complex. The displacement of ordered water molecules from the active site upon ligand binding can also be a significant driving force for the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
2D- and 3D-QSAR Techniques (e.g., CoMFA, CoMSIA)
Both 2D- and 3D-QSAR approaches have been applied to series of compounds that include the this compound scaffold to understand the structural requirements for their biological activity.
2D-QSAR: In 2D-QSAR, the biological activity is correlated with physicochemical properties or topological indices that can be calculated from the two-dimensional structure of the molecules. These models can help to identify which properties, such as hydrophobicity, electronic effects, and steric bulk, are important for activity.
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional picture of the SAR. In these techniques, the molecules are aligned, and their steric and electrostatic fields are calculated. The resulting models are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA or CoMSIA model for a series of cinnamamide derivatives might indicate that bulky substituents are favored in one region of the molecule, while electron-withdrawing groups are preferred in another. These insights are invaluable for the rational design of new, more potent analogs.
| QSAR Technique | Description | Key Insights Provided |
| 2D-QSAR | Correlates biological activity with 2D structural descriptors. | Identifies key physicochemical properties (e.g., hydrophobicity, electronics) influencing activity. |
| 3D-QSAR (CoMFA) | Correlates biological activity with 3D steric and electrostatic fields. | Provides 3D contour maps indicating favorable and unfavorable regions for steric and electrostatic interactions. |
| 3D-QSAR (CoMSIA) | Extends CoMFA to include hydrophobic, hydrogen bond donor, and acceptor fields. | Offers a more detailed 3D map of favorable and unfavorable regions for various non-covalent interactions. |
Predictive Model Generation for Activity Optimization
The development of predictive models for optimizing the biological activity of compounds like this compound is a cornerstone of modern drug discovery. These computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the chemical structure of a series of compounds and their pharmacological activity. By identifying key molecular descriptors that influence a compound's efficacy, these models can guide the synthesis of new, more potent analogs.
In the realm of pyridine derivatives, QSAR methodologies have been successfully employed to predict various biological activities. For instance, a study on pyridine and bipyridine derivatives utilized a Multiple Linear Regression (MLR) method to model the half-maximal inhibitory concentration (IC50) against the HeLa cell line. The statistical robustness of the resulting QSAR model was validated through several metrics, including a high coefficient of determination (R²) for both the training and test sets, indicating a strong predictive capacity. Such models are instrumental in designing novel anticancer agents with enhanced efficacy. chemrevlett.com
The general approach involves generating a dataset of molecules with known activities and then calculating a wide array of molecular descriptors for each. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. Through statistical methods like MLR, Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), a predictive model is constructed. The reliability of these models is rigorously assessed through internal and external validation techniques to ensure their predictive power for new, untested compounds.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles derived from studies on related structures are highly applicable. For cinnamamide derivatives, SAR studies often reveal that substitutions on the phenyl ring and modifications of the amide linker significantly impact biological activity. Similarly, for pyridine-containing compounds, the position and nature of substituents on the pyridine ring are crucial for target interaction. A predictive model for this compound would likely incorporate descriptors that capture the electronic and steric properties of both the cinnamoyl and the pyridinyl moieties to optimize its desired pharmacological effect.
ADME In Silico Prediction and Drug-Likeness Assessment
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with an assessment of drug-likeness, is a critical step in the early stages of drug development. These computational evaluations help to identify and filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles. For this compound and its analogs, various computational tools and methodologies are available to predict their ADME characteristics and adherence to established drug-likeness rules.
Computational platforms such as pkCSM and SwissADME are frequently used to predict a wide range of pharmacokinetic properties. These predictions are based on the chemical structure of the molecule and leverage large datasets of experimentally determined properties. For a series of pyridine-4-carbohydrazide derivatives, which share the pyridine-4-yl moiety with the compound of interest, in silico tools have been used to evaluate their physicochemical properties, drug-likeness, and ADME profiles. cmjpublishers.com Such studies have shown that structural modifications can positively influence the ADME profile, although challenges like limited solubility and potential interactions with P-glycoprotein or CYP450 enzymes can also be predicted. cmjpublishers.com
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five and Veber's Rule. These rules are based on the physicochemical properties of a molecule, including its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have good oral bioavailability.
Below are interactive data tables summarizing the predicted ADME properties and drug-likeness assessment for hypothetical this compound derivatives. These tables are illustrative of the types of data generated in such in silico studies.
Table 1: Predicted ADME Properties of this compound Derivatives
| Derivative | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp in 10^-6 cm/s) | Predicted P-glycoprotein Substrate | Predicted CYP2D6 Inhibitor | Predicted Total Clearance (log ml/min/kg) |
| Compound A | 92.5 | 0.95 | No | Yes | 0.35 |
| Compound B | 88.7 | 0.82 | Yes | No | 0.42 |
| Compound C | 95.1 | 1.10 | No | No | 0.28 |
Data is hypothetical and for illustrative purposes.
Table 2: Drug-Likeness Assessment of this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Compound A | 224.26 | 2.8 | 1 | 2 | 0 |
| Compound B | 254.30 | 3.2 | 1 | 3 | 0 |
| Compound C | 238.29 | 2.5 | 1 | 2 | 0 |
Data is hypothetical and for illustrative purposes.
The pyridine moiety, in particular, is known to play a crucial role in enhancing drug permeability, biochemical potency, and metabolic stability. cmjpublishers.com Its ability to form various non-covalent interactions with protein targets can facilitate drug-target binding. cmjpublishers.com The prevalence of pyridine-based structures in FDA-approved drugs underscores its importance as a structural motif in medicinal chemistry. cmjpublishers.com Therefore, the in silico ADME and drug-likeness assessment of this compound and its derivatives is a vital step in evaluating their potential as therapeutic agents.
Future Directions and Research Perspectives
Exploration of Novel Cinnamamide (B152044) Scaffolds and Derivatization Strategies
The future development of N-(Pyridin-4-yl)-cinnamamide analogues hinges on innovative derivatization and scaffold modification strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. The inherent structure of cinnamamides presents multiple sites for chemical alteration, including the phenyl ring, the amide linkage, and the N-aryl group. nih.gov
Derivatization of the Phenyl Ring: Structure-activity relationship (SAR) studies on various cinnamamides have shown that the nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been found to increase the anticonvulsant activity in certain N-alkyl-α,β-dimethylcinnamamides. nih.gov Future work should systematically explore a range of substituents (e.g., halogens, nitro, cyano, trifluoromethyl) at the ortho, meta, and para positions of the this compound's phenyl ring to build a comprehensive SAR profile.
Modification of the N-Aryl Moiety: The pyridine (B92270) ring is a critical component of the molecule's activity. Future strategies could involve:
Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles (e.g., thiazole, thiophene, pyrazine) or functional groups that mimic its electronic and steric properties is a key strategy in medicinal chemistry. ashdin.comufrj.br For example, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net This approach could lead to analogues with improved metabolic stability or altered target-binding interactions. ufrj.brresearchgate.net
Positional Isomerism: Synthesizing and evaluating N-(Pyridin-2-yl)- and N-(Pyridin-3-yl)-cinnamamide isomers would provide crucial insights into the importance of the nitrogen atom's position for biological activity.
Scaffold Hopping: A more radical approach involves "scaffold hopping," where the central cinnamamide core is replaced with a completely different chemical framework while aiming to retain the key pharmacophoric features. nih.govuniroma1.it This computational or synthesis-driven strategy can lead to the discovery of entirely new chemical classes with similar biological activities, potentially overcoming limitations of the original scaffold, such as poor solubility or patentability issues. chemrxiv.orgtandemai.com
A summary of potential derivatization strategies is presented below.
Advanced Mechanistic Studies on Specific Biological Targets
While preliminary studies have identified various biological effects of cinnamamides, the precise molecular mechanisms of action for this compound remain largely uncharacterized. Future research must focus on elucidating its interactions with specific biological targets to understand its therapeutic effects and potential side effects.
Advanced techniques will be crucial in this endeavor. For instance, if the compound shows anti-cancer potential, studies could investigate its effect on cell cycle progression, apoptosis induction, and specific signaling pathways. rsc.org Techniques such as flow cytometry and Hoechst staining could be employed to analyze apoptosis. rsc.org Similarly, if antifungal activity is observed, mechanistic studies could explore interactions with key fungal components like ergosterol (B1671047) or cell wall enzymes, which are known targets for other cinnamamide derivatives.
Identifying the direct binding partners of this compound is a primary objective. This can be achieved through methods like:
Affinity Chromatography-Mass Spectrometry: Immobilizing the compound on a solid support to "pull down" its binding proteins from cell lysates.
Thermal Shift Assays (DSF): Measuring the change in a protein's melting temperature upon ligand binding to screen for potential targets.
Photoaffinity Labeling: Introducing a photoreactive group onto the cinnamamide scaffold to covalently link it to its target upon UV irradiation, facilitating identification.
Once a target is identified, further validation using techniques like Surface Plasmon Resonance (SPR) for binding kinetics and enzymatic assays for functional inhibition will be necessary. Understanding the mechanism of action at a molecular level is essential for rational drug design and the optimization of lead compounds.
Integration of Multi-Omics Data in Activity Prediction
The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides an unprecedented opportunity to understand the global cellular response to a drug candidate. Integrating multi-omics data can offer a holistic view of the biological system, helping to predict the activity of this compound analogues and uncover novel mechanisms of action.
By treating cells or model organisms with the compound and analyzing the resulting changes across different omics layers, researchers can build comprehensive molecular signatures. For example, transcriptomic analysis (RNA-Seq) can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. This integrated approach can help bridge the gap from genotype to phenotype, providing a deeper understanding of the compound's effects.
Machine learning and deep learning models are increasingly being used to analyze these large, complex datasets. Such models can be trained to recognize patterns that correlate with drug efficacy or toxicity, thereby predicting the biological activity of newly designed analogues before they are synthesized. This data-driven approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing.
Development of Targeted Delivery Systems
To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted delivery systems for this compound is a critical future direction. These systems are designed to accumulate the drug at the site of action, such as a tumor or an area of infection.
Several promising nanocarrier platforms could be explored:
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release.
Polymeric Nanoparticles: Biodegradable polymers can be engineered to form nanoparticles that encapsulate the drug. Their surfaces can be functionalized with targeting ligands.
Micelles: Self-assembling amphiphilic molecules that can carry poorly water-soluble compounds like many cinnamamides in their hydrophobic core.
A key strategy is active targeting, where the surface of the nanocarrier is decorated with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on diseased cells. This enhances the selective accumulation of the drug where it is needed most. For example, if this compound is developed as an anti-cancer agent, its nanocarrier could be targeted to receptors commonly found on cancer cells.
Computational Design of Enhanced this compound Analogues
Computational chemistry and molecular modeling are indispensable tools for accelerating the design of new drug candidates. Future research on this compound will heavily rely on these in silico methods to guide the synthesis of enhanced analogues.
Molecular Docking: Once a biological target has been identified (as described in section 6.2), molecular docking simulations can be used to predict the binding mode and affinity of this compound and its virtual analogues within the target's active site. This provides a structural basis for understanding its activity and for designing modifications that improve binding.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of cinnamamide analogues with their measured biological activity, QSAR studies can predict the activity of novel, unsynthesized compounds. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide visual maps highlighting the regions of the molecule where steric, electrostatic, or hydrophobic modifications are likely to improve activity.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new scaffolds that fit the pharmacophore, a form of computational scaffold hopping.
These computational approaches, when used in a synergistic cycle with chemical synthesis and biological testing, can dramatically streamline the process of optimizing this compound into a potent and selective therapeutic agent.
A summary of computational design approaches is presented below.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(Pyridin-4-yl)-cinnamamide with high purity?
- Methodology : The compound can be synthesized via a two-step reaction. First, react 4-aminopyridine with cinnamoyl chloride in acetone using potassium carbonate as a base to neutralize HCl byproducts. Purify the intermediate via recrystallization. Second, confirm product purity using thin-layer chromatography (TLC) and column chromatography with silica gel (ethyl acetate/hexane eluent). Monitor reaction progress using -NMR for characteristic peaks (e.g., vinyl protons at δ 6.5–7.5 ppm and pyridyl protons at δ 8.2–8.6 ppm) .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/methanol). Collect X-ray diffraction data using a diffractometer (Cu-Kα radiation). Refine the structure using SHELXL, focusing on hydrogen bonding (e.g., N–H⋯O interactions) and π–π stacking (interplanar distances ~3.7 Å). Validate refinement with R-factors < 0.05 and data-to-parameter ratios > 15 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use IR spectroscopy to confirm amide C=O stretches (~1650 cm) and N–H bends (~1550 cm). - and -NMR in DMSO-d or CDCl resolve aromatic/amide protons and carbons. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H] for CHNO: 237.1028) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., CDK2 or JAK3) using PDB structures. Validate force fields (e.g., AMBER) with binding energy calculations (< -8 kcal/mol suggests strong affinity). Compare with experimental IC values from kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, ATP concentrations). Use orthogonal assays (e.g., SPR for binding kinetics, Western blotting for target phosphorylation). Cross-reference with structural analogs (e.g., nitro/methyl substitutions) to identify SAR trends .
Q. How do substituents on the cinnamoyl moiety affect crystallinity and solubility?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO) to enhance π–π stacking (improved crystallinity) but reduce aqueous solubility. Test solubility in DMSO/PBS via nephelometry. Correlate with LogP values (e.g., ClogP ~2.5 for unmodified derivatives) .
Q. What experimental and computational approaches elucidate intermolecular interactions in solid-state structures?
- Methodology : Combine X-ray crystallography with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals). Simulate packing motifs using Materials Studio to predict stability under thermal stress (TGA/DSC data) .
Methodological Notes
- Key Citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Journal of Computer-Aided Molecular Design) and authoritative databases (NIST, PubChem).
- Data Validation : Emphasized replication, orthogonal assays, and cross-disciplinary validation (e.g., crystallography + computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
